molecular formula C13H14N4O B147476 Methanone, bis(3,4-diaminophenyl)- CAS No. 5007-67-0

Methanone, bis(3,4-diaminophenyl)-

Cat. No. B147476
CAS RN: 5007-67-0
M. Wt: 242.28 g/mol
InChI Key: NLNRQJQXCQVDQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted thiophenes and other heterocyclic compounds. For instance, the first paper describes the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and its higher oligomers, which are potential precursors for conducting polymers . Although this does not directly pertain to methanone, bis(3,4-diaminophenyl)-, the methodologies used could be relevant for its synthesis, considering the structural similarities in terms of aromatic substitution patterns.

Molecular Structure Analysis

The second paper provides a detailed structural analysis of a novel bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone, which shares a methanone core with the compound of interest . The structure was confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and Mass spectra. These techniques could similarly be applied to methanone, bis(3,4-diaminophenyl)-, to confirm its structure and analyze its molecular features.

Chemical Reactions Analysis

While the papers do not directly discuss the chemical reactions of methanone, bis(3,4-diaminophenyl)-, they do mention the reactivity of related compounds. For example, the third paper discusses the synthesis of new thieno[2,3-b]-thiophene derivatives, which involve reactions pertinent to heterocyclic chemistry . These reactions could potentially be adapted to synthesize or modify methanone, bis(3,4-diaminophenyl)-, by applying similar principles of organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of a related bisphenyl methanone derivative are characterized in the second paper using AM1 and B3LYP/6-31G* calculations . These computational methods could be used to predict the physical properties of methanone, bis(3,4-diaminophenyl)-, such as its electronic structure, reactivity, and potential as a material in electronic applications. Additionally, the antibacterial and antifungal activities of the compound in the second paper suggest that methanone derivatives could have bioactive properties, which might also be true for methanone, bis(3,4-diaminophenyl)-.

Scientific Research Applications

Methanol as a Resource

Methane, a closely related compound to methanol produced from methanotrophs' activity on methane, demonstrates the versatility of methanol-related compounds in biotechnological applications. Methanotrophs can convert methane into valuable products such as single-cell proteins, biopolymers, nanotechnology components, methanol, formaldehyde, and lipids. These applications underscore the potential of methanol and related compounds in sustainable production and environmental remediation efforts, highlighting the capacity for generating value while sequestering greenhouse gases (Strong, Xie, & Clarke, 2015).

Catalysts in Organic Synthesis

A practical synthesis method involving methanone derivatives emphasizes the role of these compounds as intermediates in creating valuable materials such as metal passivators and light-sensitive materials. The process involves the efficient and environmentally benign preparation of 5,5′-Methylene-bis(benzotriazole), showcasing the application of methanone derivatives in green chemistry and organic synthesis (Gu, Yu, Zhang, & Xu, 2009).

Renewable Energy and Fuel Cells

Methanol, produced from methanone derivatives, plays a significant role in renewable energy technologies, especially in direct methanol fuel cells (DMFCs). The review of methanol crossover in DMFCs highlights the challenges and advancements in utilizing methanol as an efficient fuel source. This application is crucial for the development of clean energy technologies and reducing reliance on fossil fuels (Heinzel & Barragán, 1999).

Environmental Monitoring and Remediation

Methanol and its derivatives are studied for their role in environmental monitoring and remediation. For example, methanol acts as a chemical marker in assessing the condition of solid insulation in power transformers. This application demonstrates the utility of methanol-related compounds in monitoring and maintaining infrastructure in an environmentally conscious manner (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).

Mechanism of Action

Target of Action

It is known to be used as a monomer in the synthesis of covalent organic framework (cofs) materials .

Pharmacokinetics

Its solubility in common organic solvents such as ethanol, acetone, and dimethylformamide, as well as in concentrated sulfuric acid and nitric acid, suggests that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bis(3,4-diaminophenyl)methanone. For instance, its solubility in various solvents suggests that the choice of solvent can impact its action. Additionally, it should be stored at 2-8℃ and protected from light .

properties

IUPAC Name

bis(3,4-diaminophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNRQJQXCQVDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063675
Record name Methanone, bis(3,4-diaminophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, bis(3,4-diaminophenyl)-

CAS RN

5007-67-0
Record name 3,3′,4,4′-Tetraaminobenzophenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, bis(3,4-diaminophenyl)-
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Record name Methanone, bis(3,4-diaminophenyl)-
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Record name Methanone, bis(3,4-diaminophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-tetraaminobenzophenone
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Q & A

A: 3,3',4,4'-Tetraaminobenzophenone acts as a tetrafunctional monomer, reacting with aromatic bisorthoesters or diphenyl 2,2′-diiodobiphenyl-4,4′-dicarboxylate to form polybenzimidazoles. [, ] This reaction occurs under relatively mild conditions, typically in a solvent like DMSO at elevated temperatures. The resulting polymers are known for their exceptional thermal stability and are utilized in various high-performance applications.

A: Similar to its role in polybenzimidazole synthesis, 3,3',4,4'-Tetraaminobenzophenone acts as a key monomer in polyquinoxaline synthesis. It reacts with aromatic bisglyoxals, such as 1,4-bis(phenyloaxaly)benzene and 1,4-bis(1'-naphthalenyl)-oxayl benzene, to produce polyquinoxalines with high molecular weights. [, ] These polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C.

A: While 3,3',4,4'-Tetraaminobenzophenone offers significant advantages in high-performance polymer synthesis, some challenges exist. For example, controlling the polymerization reaction to obtain polymers with specific molecular weights and properties can be demanding. [] Additionally, optimizing the reaction conditions to ensure complete conversion of monomers and prevent the formation of undesired byproducts is crucial.

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